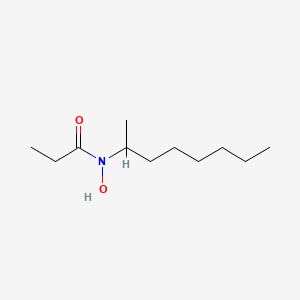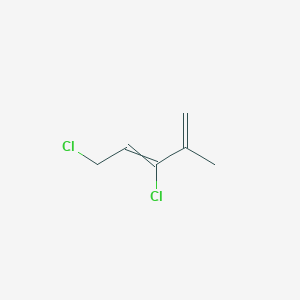
3,5-Dichloro-2-methylpenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2-methylpenta-1,3-diene is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a pentadiene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-methylpenta-1,3-diene typically involves the chlorination of 2-methylpenta-1,3-diene. This can be achieved through the reaction of 2-methylpenta-1,3-diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and advanced separation techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
3,5-Dichloro-2-methylpenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bonds in the diene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., HCl), under mild conditions.
Oxidation: Peracids or ozone in organic solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated hydrocarbons.
科学研究应用
3,5-Dichloro-2-methylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-Dichloro-2-methylpenta-1,3-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-1,3-butadiene
- 3,5-Dichloro-2-methyl-1,4-pentadiene
- 2,3-Dichloro-1,3-butadiene
Uniqueness
3,5-Dichloro-2-methylpenta-1,3-diene is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
61170-14-7 |
|---|---|
分子式 |
C6H8Cl2 |
分子量 |
151.03 g/mol |
IUPAC 名称 |
3,5-dichloro-2-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H8Cl2/c1-5(2)6(8)3-4-7/h3H,1,4H2,2H3 |
InChI 键 |
SGQWYRHGEQUAKM-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=CCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)

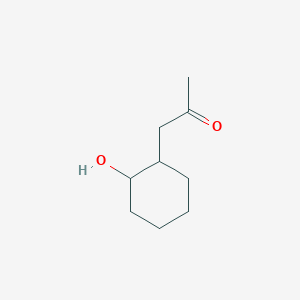
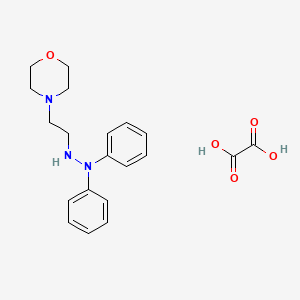
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
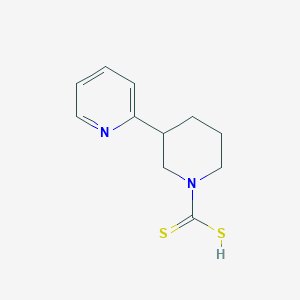
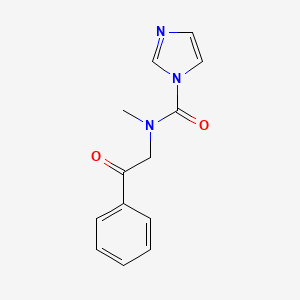
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)

![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)

![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
